molecular formula C10H17NO4 B2876635 Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate CAS No. 2241128-39-0

Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate

Cat. No. B2876635
CAS RN: 2241128-39-0
M. Wt: 215.249
InChI Key: XSYSMXRNWFLNKD-YUMQZZPRSA-N
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Description

Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate, also known as MMPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. MMPC is a pyrrolidine-based compound that has been synthesized using various methods, and it has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of various complex molecules due to its active methylene or methine groups. For instance, a new method for introducing bis(methoxycarbonyl)methyl or 2-oxopropyl group to the 3-position of pyrrolidine or piperidine skeletons has been developed, which is instrumental in synthesizing key intermediates for compounds like (±)-eburnamonine (Shono et al., 1987). Additionally, the asymmetric acylation of carboxamides featuring the trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary and the stereoselective reduction of the resulting 2-alkyl-3-oxoamides offer an alternative to the asymmetric aldol reaction, showcasing the compound's versatility in stereocontrolled synthesis (Ito et al., 1984).

Catalytic Applications and Green Chemistry

The compound is also pivotal in green chemistry, as seen in the ultrasound-promoted synthesis of pyrrolidin-2-ones in aqueous medium, which emphasizes the role of such intermediates in environmentally sustainable processes. This method demonstrates the synthesis's efficiency, minimizing waste and reducing energy requirements while employing water as an eco-friendly solvent (Franco et al., 2012).

Photoreactive Properties

Moreover, methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate and its derivatives have been studied for their photoreactive properties. For example, atmosphere-dependent photoreactions of methyl 4-pyridinecarboxylate in methanol have revealed different pathways for methoxylation and hydroxymethylation, depending on the presence of oxygen or nitrogen, which underscores the nuanced reactivity of such compounds under UV irradiation (Sugiyama et al., 1984).

Structural and Synthetic Importance

The synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones demonstrates the structural and synthetic importance of methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate. This process is valuable for preparing adducts for agrochemicals or medicinal compounds, highlighting its significance in diverse chemical syntheses (Ghelfi et al., 2003).

properties

IUPAC Name

methyl (2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-14-9(12)4-3-7-5-8(11-6-7)10(13)15-2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYSMXRNWFLNKD-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CC(NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H]1C[C@H](NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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